molecular formula C17H21BrN2O3 B1375418 Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate CAS No. 1292317-56-6

Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate

Cat. No. B1375418
M. Wt: 381.3 g/mol
InChI Key: BPMGRWQZDOWTFR-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate” is a complex compound with the molecular formula C17H21BrN2O3 . It is also known by other names such as “4-(1-BOC-Piperidin-4-yloxy)benzonitrile” and "tert-Butyl4-(4-cyanophenoxy)piperidine-1-carboxylate" .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate” has been characterized using techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The single crystal of the compound was evaluated using X-ray diffraction (XRD) . The molecular structure was also optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate” has a molecular weight of 302.37 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 302.16304257 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate : This compound is synthesized using a series of chemical reactions, which may include acylation, sulfonation, substitution, or other methods. For example, similar tert-butyl piperidine-1-carboxylate derivatives have been synthesized through a multi-step process starting from piperidin-4-ylmethanol (Wang, Xu, Tang, & Wang, 2015).

  • Structural Characteristics : The structural details and characteristics of similar compounds are confirmed using techniques such as MS (Mass Spectrometry) and 1HNMR (Proton Nuclear Magnetic Resonance). These methods are crucial for verifying the correct formation of the compound and understanding its molecular structure (Kong, Zheng, Xu, Zhang, Zhou, & Xu, 2016).

  • Applications in Drug Synthesis : Certain tert-butyl piperidine-1-carboxylate derivatives serve as intermediates in the synthesis of biologically active compounds. For instance, they are used in the synthesis of small molecule anticancer drugs and other medically relevant compounds (Zhang, Ye, Xu, & Xu, 2018).

  • Formation of Piperidine Derivatives : These compounds also play a role in the formation of various piperidine derivatives, which have potential applications in different areas of chemistry and pharmacology (Moskalenko & Boev, 2014).

  • Synthesis of Diverse Organic Compounds : The versatility of tert-butyl piperidine-1-carboxylate derivatives is evident in their use in synthesizing a range of organic compounds with potential biological activities. They serve as key synthons for the preparation of diverse derivatives, demonstrating the chemical flexibility of the tert-butyl piperidine-1-carboxylate framework (Harmsen, Sydnes, Törnroos, & Haug, 2011).

properties

IUPAC Name

tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(21)20-8-6-14(7-9-20)22-15-5-4-13(18)10-12(15)11-19/h4-5,10,14H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMGRWQZDOWTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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